CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER (6CI,8CI)
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Overview
Description
CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER (6CI,8CI): is a chemical compound with the molecular formula C9H20N2O2 . It is an ester derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER typically involves the reaction of ethyl chloroformate with 2-(diethylamino)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER can undergo oxidation reactions, typically resulting in the formation of corresponding carbamates and amides.
Reduction: Reduction reactions can convert the ester group into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbamates and amides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It acts as a model compound for understanding the behavior of carbamate esters in biological systems .
Medicine: Its ability to form stable carbamate linkages makes it valuable in medicinal chemistry .
Industry: In the industrial sector, CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER is used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER involves the formation of carbamate linkages with target molecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s molecular targets include enzymes with nucleophilic active sites, such as serine hydrolases and proteases .
Comparison with Similar Compounds
CARBAMIC ACID, ETHYL-, ETHYL ESTER: This compound has a similar structure but lacks the diethylaminoethyl group, making it less reactive in certain applications.
CARBAMIC ACID, DIMETHYL-, ETHYL ESTER: This compound has a dimethylamino group instead of a diethylamino group, resulting in different reactivity and applications.
CARBAMIC ACID, ETHYL-, 2-(1-METHYLETHYL)PHENYL ESTER: This compound has a phenyl group, which imparts different chemical properties and uses.
Uniqueness: CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER is unique due to its diethylaminoethyl group, which enhances its reactivity and makes it suitable for a broader range of applications compared to its similar compounds .
Properties
CAS No. |
18515-57-6 |
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Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-ethylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-4-10-9(12)13-8-7-11(5-2)6-3/h4-8H2,1-3H3,(H,10,12) |
InChI Key |
RUENJKTUESTWJT-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OCCN(CC)CC |
Canonical SMILES |
CCNC(=O)OCCN(CC)CC |
18515-57-6 | |
Origin of Product |
United States |
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